Z-LVG

SARS-CoV-2 Antiviral Cysteine Protease

Z-LVG-CHN2 (CAS: 119670-30-3) is a cell-permeable, irreversible inhibitor of cysteine proteases. It is a tripeptide derivative that mimics part of the human cysteine proteinase-binding center, specifically designed based on the structure of the human inhibitor cystatin C.

Molecular Formula C21H31N3O6
Molecular Weight 421.5 g/mol
Cat. No. B12392441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LVG
Molecular FormulaC21H31N3O6
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C21H31N3O6/c1-13(2)10-16(23-21(29)30-12-15-8-6-5-7-9-15)19(27)24-18(14(3)4)20(28)22-11-17(25)26/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,27)(H,25,26)/t16-,18-/m0/s1
InChIKeyQBXCZKFFVHGYFN-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-LVG (Z-LVG-CHN2): A Potent, Irreversible Tripeptide Cysteine Protease Inhibitor for Viral and Bacterial Research


Z-LVG-CHN2 (CAS: 119670-30-3) is a cell-permeable, irreversible inhibitor of cysteine proteases . It is a tripeptide derivative that mimics part of the human cysteine proteinase-binding center, specifically designed based on the structure of the human inhibitor cystatin C [1]. This compound is not a broad-spectrum pan-assay interference compound (PAIN); its activity is predicated on a specific mechanism of action involving covalent modification of the active-site cysteine residue in target proteases [2].

The Risks of Substituting Z-LVG-CHN2 with Generic Cysteine Protease Inhibitors


Substituting Z-LVG-CHN2 with a generic cysteine protease inhibitor like E-64 or leupeptin is scientifically unsound due to fundamental differences in target selectivity, cell permeability, and mechanism of action. Generic inhibitors often lack the specific structural mimicry of Z-LVG-CHN2, which is based on the natural inhibitor cystatin C [1]. This results in a different selectivity profile; for example, E-64 is a broad-spectrum inhibitor of papain-like cysteine proteases, while Z-LVG-CHN2 demonstrates a more refined selectivity, such as its specific inhibition of streptococcal cysteine protease (SpeB) leading to growth arrest of Group A Streptococcus, a phenotype not replicated by all protease inhibitors [2]. Furthermore, the irreversible nature of Z-LVG-CHN2's binding via its diazomethyl ketone group leads to prolonged target engagement, a critical parameter in long-term cellular assays that reversible inhibitors cannot provide . These differences directly impact experimental outcomes and data interpretability.

Z-LVG-CHN2: Quantitative Evidence of Differentiated Performance vs. Key Comparators


Antiviral Potency Against SARS-CoV-2: Z-LVG-CHN2 vs. Broad-Spectrum Antivirals

Z-LVG-CHN2 demonstrates potent inhibition of SARS-CoV-2 replication with an EC50 of 190 nM (0.19 μM) . This potency is notable when compared to the clinically investigated protease inhibitor GC-376, which showed an EC50 of ~350 nM in similar cellular assays, indicating that Z-LVG-CHN2 is nearly twice as potent in this specific context [1]. This differentiation is crucial for selecting a tool compound for COVID-19 research.

SARS-CoV-2 Antiviral Cysteine Protease EC50

Mechanism-Based Selectivity: Selective Inhibition of Viral Replication vs. Poliovirus

A key differentiating feature of Z-LVG-CHN2 is its mechanism-based selectivity. While it effectively inhibits the replication of Herpes Simplex Virus (HSV), it has no significant effect on poliovirus replication . This is in stark contrast to a broad-spectrum antiviral like ribavirin, which acts via multiple mechanisms and exhibits activity against both HSV and poliovirus [1]. The lack of activity against poliovirus confirms that Z-LVG-CHN2's antiviral effect is not due to general cytotoxicity but is specifically linked to the inhibition of target cysteine proteases essential for HSV and SARS-CoV-2 replication.

Selectivity HSV-1 Poliovirus Mechanism of Action

Irreversible Binding Kinetics: A Defining Feature vs. Reversible Inhibitors

Z-LVG-CHN2 is characterized as an irreversible inhibitor of cysteine proteases due to its diazomethyl ketone warhead . This mechanism contrasts sharply with reversible inhibitors like leupeptin [1]. Irreversible inhibition results in prolonged target suppression even after the compound is removed from the media (i.e., in a washout experiment). While quantitative kinetic parameters (e.g., k_inact/K_I) for Z-LVG-CHN2 against specific proteases are not consistently reported across public vendor data, the irreversible nature is a fundamental chemical property that ensures durable biological effects in long-term cell culture or in vivo studies, unlike reversible inhibitors which require constant exposure to maintain target occupancy.

Irreversible Inhibitor Kinetics Covalent Binding Washout

Dual-Spectrum Activity: A Unique Antibacterial Phenotype Against Group A Streptococcus

In a landmark study, Z-LVG-CHN2 was shown to specifically inhibit the growth of all tested strains of Group A Streptococcus (GAS), an effect not observed with other protease inhibitors [1]. The study demonstrated that excess streptococcal cysteine protease (SpeB) could relieve the growth inhibition, proving the mechanism was on-target. This is a unique phenotype not shared by broad-spectrum antibiotics or other common cysteine protease inhibitors like E-64, which do not produce the same growth arrest, highlighting a specialized role for the protease inhibited by Z-LVG-CHN2 in bacterial physiology.

Antibacterial Group A Streptococcus Virulence SpeB

Recommended Research and Industrial Applications for Z-LVG-CHN2 Based on Quantitative Evidence


SARS-CoV-2 Antiviral Mechanism & Drug Discovery

Given its potent EC50 of 190 nM against SARS-CoV-2 in Vero E6 cells , Z-LVG-CHN2 serves as a superior tool for dissecting the role of the viral 3CL protease (Mpro) in the SARS-CoV-2 life cycle. Its higher potency compared to some other tool compounds (e.g., GC-376) allows for lower working concentrations, minimizing potential cytotoxicity and enabling cleaner mechanistic studies. It is ideal for use as a positive control in antiviral screening assays and for validating the target engagement of novel Mpro inhibitors.

Elucidating the Role of Cysteine Proteases in Bacterial Pathogenesis

The unique, targeted inhibition of Group A Streptococcus growth by Z-LVG-CHN2, proven to be via the cysteine protease SpeB [1], makes it a critical reagent for microbiology research. It can be used to create conditional protease inhibition models to study the specific role of SpeB in bacterial virulence, host-pathogen interaction, and immune evasion, a level of functional interrogation not possible with broad-spectrum antibiotics or less specific protease inhibitors.

Selective Antiviral Studies on Herpes Simplex Virus (HSV)

The demonstrated selectivity of Z-LVG-CHN2, where it inhibits HSV replication but not poliovirus, establishes it as a precise tool for virology . It can be employed to differentiate the proteolytic pathways essential for HSV versus those of other viruses, serving as a key probe to validate the specific role of viral or host cysteine proteases in the HSV life cycle without confounding off-target antiviral effects.

Sustained Target Inhibition in Long-Term Cellular Assays

Owing to its nature as an irreversible covalent inhibitor , Z-LVG-CHN2 is the preferred choice for any cell-based assay requiring prolonged target suppression, such as multi-day viral growth assays or bacterial outgrowth curves. The irreversible binding ensures that the target protease remains inhibited even after the compound is metabolized or washed out, providing a more stable and interpretable experimental window compared to reversible inhibitors like leupeptin.

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